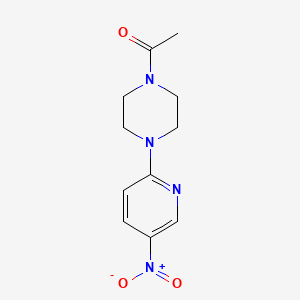
1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an acetyl group and a nitro-pyridinyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives .
化学反应分析
Types of Reactions: 1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups under nucleophilic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Conversion of the nitro group to an amine.
Reduction: Conversion of the acetyl group to an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The nitro-pyridinyl group can participate in redox reactions, influencing cellular processes .
相似化合物的比较
Piperazine: A simple heterocyclic compound with a wide range of biological activities.
Piperidine: Another heterocyclic compound with significant pharmacological properties.
Uniqueness: 1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine is unique due to the presence of both an acetyl group and a nitro-pyridinyl moiety, which confer distinct chemical and biological properties compared to other piperazine and piperidine derivatives .
生物活性
1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a piperazine ring substituted with an acetyl group and a nitro-pyridine moiety, which contributes to its unique biological properties. The structural formula can be represented as:
The biological activity of this compound primarily involves interactions with neurotransmitter systems and potential inhibition of specific enzymes. The compound has been noted for its effects on:
- Neurotransmitter Modulation : It may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit acetylcholinesterase (AChE) activity, making it a candidate for further exploration in Alzheimer's disease therapy .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial effects. In vitro studies have demonstrated its efficacy against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 μM |
| Escherichia coli | 31.25 μM |
| Pseudomonas aeruginosa | 62.5 μM |
The compound's mechanism against these pathogens involves disrupting cell wall synthesis and inhibiting protein synthesis pathways .
Anticancer Activity
The compound has also shown promise in cancer research. Studies have indicated that it can induce apoptosis in certain cancer cell lines by activating caspase pathways. For instance, in human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability at concentrations above 50 μM.
Case Studies
- Study on Neuroprotective Effects : A study conducted on rodents indicated that administration of the compound improved cognitive function in models of Alzheimer's disease by reducing AChE activity and increasing acetylcholine levels .
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that the compound, when used as an adjunct therapy, enhanced the effectiveness of standard antibiotics, leading to quicker recovery times .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and solubility in organic solvents like DMSO. Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
属性
IUPAC Name |
1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-9(16)13-4-6-14(7-5-13)11-3-2-10(8-12-11)15(17)18/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVZVBDXFCYUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













